molecular formula C10H11BrN2O B8221820 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B8221820
M. Wt: 255.11 g/mol
InChI Key: KCUUWMHKSOQWKY-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound with the molecular formula C10H10BrN2O. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as:

Properties

IUPAC Name

7-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUUWMHKSOQWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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